molecular formula C16H30O4Sn B12056513 Tin2-ethylhexanoate

Tin2-ethylhexanoate

Cat. No.: B12056513
M. Wt: 405.1 g/mol
InChI Key: KSBAEPSJVUENNK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tin(II) 2-ethylhexanoate, also known as stannous 2-ethylhexanoate or stannous octoate, is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]2Sn. It is a clear, colorless liquid at room temperature, though it often appears yellow due to impurities. This compound is widely used as a catalyst in various chemical reactions, particularly in the polymerization of cyclic diesters such as L-lactide and glycolide to form high-molecular-weight polymers .

Preparation Methods

Tin(II) 2-ethylhexanoate is typically synthesized by reacting tin(II) oxide with 2-ethylhexanoic acid. The reaction conditions involve heating the mixture to facilitate the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound .

Chemical Reactions Analysis

Tin(II) 2-ethylhexanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions include high-molecular-weight polymers and various tin derivatives .

Scientific Research Applications

Tin(II) 2-ethylhexanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tin(II) 2-ethylhexanoate exerts its effects involves its role as a catalyst. It facilitates the polymerization of cyclic diesters by coordinating with the monomer units, thereby lowering the activation energy required for the reaction. The molecular targets and pathways involved include the carbonyl groups of the monomers, which interact with the tin center to form the polymer chains .

Comparison with Similar Compounds

Tin(II) 2-ethylhexanoate is often compared with other tin-based catalysts, such as:

    Dibutyltin dilaurate: Another tin-based catalyst used in similar polymerization reactions.

    Tin(II) chloride: A more reactive tin compound used in different types of chemical reactions.

    Tin(IV) oxide: A higher oxidation state tin compound with different catalytic properties.

What sets tin(II) 2-ethylhexanoate apart is its high activity and selectivity in ring-opening polymerization reactions, making it a preferred choice for producing high-molecular-weight polymers .

Properties

Molecular Formula

C16H30O4Sn

Molecular Weight

405.1 g/mol

IUPAC Name

bis(2-ethylhexanoyloxy)tin

InChI

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

KSBAEPSJVUENNK-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C(=O)O[Sn]OC(=O)C(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.